
Patuletin 3-O-beta-D-galactoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Patuletin 3-O-beta-D-galactoside: is a flavonoid glycoside derived from patuletin, a naturally occurring O-methylated flavonol. It is known for its antioxidant and anti-inflammatory properties and can be found in various plants, including Eriocaulon and Ipomopsis aggregata .
Preparation Methods
Synthetic Routes and Reaction Conditions: Patuletin 3-O-beta-D-galactoside can be synthesized through enzymatic glycosylation. The process involves the use of UDP-galactose and patuletin as substrates, catalyzed by glycosyltransferase enzymes . The reaction typically occurs under mild conditions, with optimal pH and temperature settings to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound involves the extraction of patuletin from plant sources followed by enzymatic glycosylation. The process includes steps such as solvent extraction, purification using chromatographic techniques, and enzymatic conversion to the desired glycoside .
Chemical Reactions Analysis
Types of Reactions: Patuletin 3-O-beta-D-galactoside undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the flavonoid structure can be oxidized to form quinones.
Reduction: The carbonyl group in the flavonoid can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of esters and ethers.
Scientific Research Applications
Patuletin 3-O-beta-D-galactoside has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of patuletin 3-O-beta-D-galactoside involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Molecular Targets: Key targets include nuclear factor kappa B (NF-kB), mitogen-activated protein kinases (MAPKs), and antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Comparison with Similar Compounds
Patuletin 3-O-rutinoside: Another glycoside of patuletin with similar antioxidant properties.
Kaempferol 3-O-beta-D-galactoside (Trifolin): A flavonoid glycoside with comparable antioxidant and anti-inflammatory activities.
Quercetin 3-O-beta-D-galactoside (Hyperoside): Known for its strong antioxidant properties and similar glycosylation pattern.
Uniqueness: Patuletin 3-O-beta-D-galactoside stands out due to its specific glycosylation pattern, which influences its solubility, stability, and bioavailability. This unique structure enhances its potential as a therapeutic agent and its application in various industries .
Properties
Molecular Formula |
C22H22O13 |
|---|---|
Molecular Weight |
494.4 g/mol |
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-methoxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C22H22O13/c1-32-20-10(26)5-11-13(15(20)28)16(29)21(19(33-11)7-2-3-8(24)9(25)4-7)35-22-18(31)17(30)14(27)12(6-23)34-22/h2-5,12,14,17-18,22-28,30-31H,6H2,1H3/t12-,14+,17+,18-,22+/m1/s1 |
InChI Key |
AFBZFRQNKMLRPU-UFJVGALSSA-N |
Isomeric SMILES |
COC1=C(C2=C(C=C1O)OC(=C(C2=O)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)C4=CC(=C(C=C4)O)O)O |
Canonical SMILES |
COC1=C(C2=C(C=C1O)OC(=C(C2=O)OC3C(C(C(C(O3)CO)O)O)O)C4=CC(=C(C=C4)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



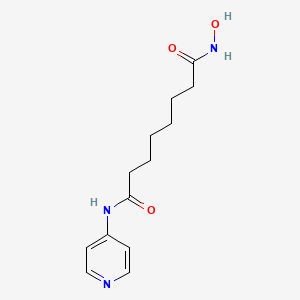
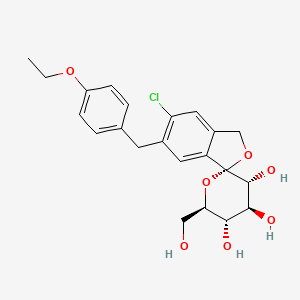
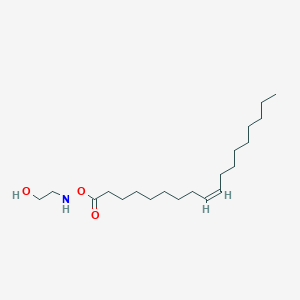
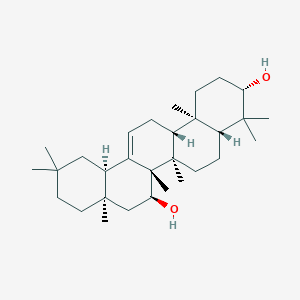
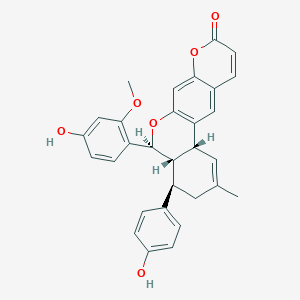
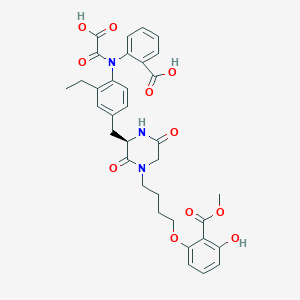

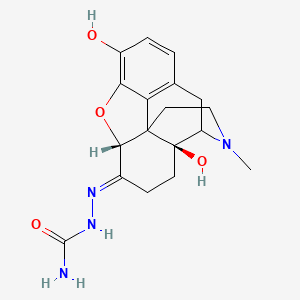
![1-Pyridin-2-yl-4-[2-(4-thiophen-2-yl-cyclohex-3-enyl)-ethyl]-piperazine](/img/structure/B10852439.png)
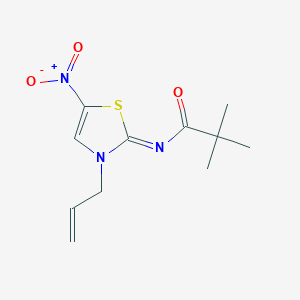
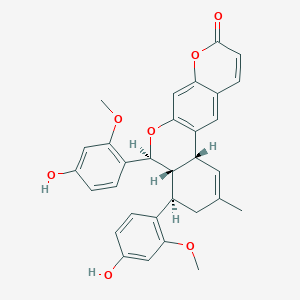
![N-{2-[2-(Adamantan-2-yloxycarbonylamino)-3-(1H-indol-3-yl)-2-methyl-propionylamino]-1-phenyl-ethyl}-succinamic acid](/img/structure/B10852450.png)
![4-[[(2R)-2-[[(2R)-2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-3-phenylpropyl]amino]-4-oxobutanoic acid](/img/structure/B10852471.png)
